Tetrapterol E
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Overview
Description
Tetrapterol E is a prenylated isoflavanone isolated from the roots of Sophora tetraptera, a species belonging to the Fabaceae family . This compound has garnered attention due to its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrapterol E can be isolated using high-speed counter-current chromatography (HSCCC). The process involves a two-phase solvent system composed of n-hexane, ethyl acetate, methanol, and water in a volume ratio of 10:11:11:8 . The structure identification is performed using UV, IR, MS, 1H NMR, 13C NMR, and 2D NMR techniques .
Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of this compound. Most of the available data pertains to laboratory-scale isolation and purification methods.
Chemical Reactions Analysis
Types of Reactions: Tetrapterol E undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Halogenation and alkylation reactions can be carried out using reagents like bromine (Br2) and alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
Tetrapterol E has shown promise in various scientific research applications:
Chemistry: It serves as a precursor for synthesizing other bioactive compounds.
Biology: Studies have demonstrated its potential as an anti-inflammatory and antioxidant agent.
Mechanism of Action
The mechanism of action of Tetrapterol E involves its interaction with various molecular targets and pathways. It is known to inhibit enzymes such as indoleamine 2,3-dioxygenase 1 (IDO1), which plays a role in immune escape in cancer cells . Additionally, its antioxidant properties help in neutralizing free radicals, thereby protecting cells from oxidative damage.
Comparison with Similar Compounds
Tetrapterol E is part of a group of prenylated isoflavanones isolated from Sophora species. Similar compounds include:
- Tetrapterol A
- Tetrapterol B
- Tetrapterol C
- Tetrapterol D
- Tetrapterol F
- Tetrapterol G
- Tetrapterol H
- Tetrapterol I
Uniqueness: this compound stands out due to its specific prenylation pattern and its potent biological activities, particularly its antiplasmodial and antioxidant properties .
Properties
Molecular Formula |
C25H28O4 |
---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
3-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-hydroxyphenyl]-7-hydroxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C25H28O4/c1-16(2)5-4-6-17(3)7-8-19-13-18(9-12-23(19)27)22-15-29-24-14-20(26)10-11-21(24)25(22)28/h5,7,9-14,22,26-27H,4,6,8,15H2,1-3H3/b17-7+ |
InChI Key |
SJLANBYUPRFSHO-REZTVBANSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC1=C(C=CC(=C1)C2COC3=C(C2=O)C=CC(=C3)O)O)/C)C |
Canonical SMILES |
CC(=CCCC(=CCC1=C(C=CC(=C1)C2COC3=C(C2=O)C=CC(=C3)O)O)C)C |
Origin of Product |
United States |
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